REACTION_CXSMILES
|
[SiH:1]([OH:4])([OH:3])[OH:2].Cl[SiH3].C[Si](C)(C)C1([Si](O)(O)O)C=CC=C1.C[Si](C)(C)C1([Si](Cl)(Cl)Cl)C=CC=C1.N[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C(OCC)C>[C:34]1([Si:1]([OH:4])([OH:3])[OH:2])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH](O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH3]
|
Name
|
alkoxysilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH3]
|
Name
|
(1-trimethylsilylcyclopenta-2,-4-dienyl)silanetriol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C1(C=CC=C1)[Si](O)(O)O)(C)C
|
Name
|
(1-trimethylsilylcyclopenta-2,-4-dienyl)trichlorosilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C1(C=CC=C1)[Si](Cl)(Cl)Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 0° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removing the resulting aniline salt
|
Type
|
FILTRATION
|
Details
|
through filtration
|
Type
|
CUSTOM
|
Details
|
of removing a large amount of salts
|
Type
|
ADDITION
|
Details
|
by mixing cyclohexyltrimethoxysilane in an aqueous solution of acetic acid
|
Type
|
STIRRING
|
Details
|
stirring for 2 hours at room temperature [J. Polym. Sci. 1979, 17, 1807]
|
Duration
|
2 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](O)(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |